P1,P3-Di(adenosine-5') triphosphate ammonium salt
Overview
Description
P1,P3-Di(adenosine-5’) triphosphate ammonium salt: is a member of the diadenosine oligophosphate family. It is a signaling molecule involved in various biological processes. The compound has the molecular formula C20H24N9O16P3 · NH3 and a molecular weight of 756.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of P1,P3-Di(adenosine-5’) triphosphate ammonium salt typically involves the phosphorylation of adenosine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate linkage. The reaction is usually carried out in an aqueous medium with controlled pH and temperature .
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : P1,P3-Di(adenosine-5’) triphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with additional oxygen functionalities, while substitution reactions may produce various adenosine analogs .
Scientific Research Applications
Chemistry: : In chemistry, P1,P3-Di(adenosine-5’) triphosphate ammonium salt is used as a reagent in the synthesis of nucleotides and nucleotide analogs. It is also employed in studies of phosphorylation and energy transfer processes .
Biology: : In biological research, this compound is used to study cellular signaling pathways. It is known to act as a signaling molecule, influencing various cellular processes such as cell growth, differentiation, and apoptosis .
Medicine: : In medicine, P1,P3-Di(adenosine-5’) triphosphate ammonium salt is investigated for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating certain diseases .
Industry: : In industrial applications, this compound is used in the production of pharmaceuticals and as a component in biochemical assays. It is also utilized in the development of diagnostic tools and research reagents .
Mechanism of Action
P1,P3-Di(adenosine-5’) triphosphate ammonium salt exerts its effects by interacting with specific molecular targets and pathways. It acts through various purinergic receptors in the nervous system, influencing cellular signaling and metabolic processes. The compound also activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro .
Comparison with Similar Compounds
Similar Compounds
- P1,P4-Di(adenosine-5’) tetraphosphate ammonium salt
- P1,P5-Di(adenosine-5’) pentaphosphate ammonium salt
- Adenosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-diphosphate sodium salt
Uniqueness: : P1,P3-Di(adenosine-5’) triphosphate ammonium salt is unique due to its specific triphosphate linkage, which distinguishes it from other diadenosine polyphosphates. This unique structure allows it to participate in distinct biochemical pathways and signaling processes .
Properties
IUPAC Name |
azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQTRWRSNNYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N11O16P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585122 | |
Record name | azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-40-4 | |
Record name | azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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